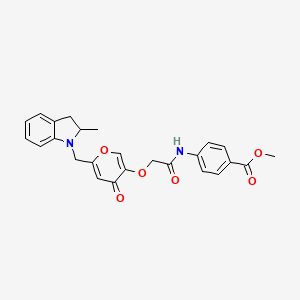

methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O6/c1-16-11-18-5-3-4-6-21(18)27(16)13-20-12-22(28)23(14-32-20)33-15-24(29)26-19-9-7-17(8-10-19)25(30)31-2/h3-10,12,14,16H,11,13,15H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRDNQJDQWZYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate, also known by its CAS number 898455-93-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 404.5 g/mol. The compound features a pyran ring, an indoline moiety, and an acetamide group, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O4 |

| Molecular Weight | 404.5 g/mol |

| CAS Number | 898455-93-1 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyran ring and subsequent modifications to incorporate the indoline and acetamide functionalities. Advanced synthetic methods are often employed to optimize yield and purity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities . The presence of the indoline moiety is believed to enhance the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives containing coumarin and indoline structures can inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain and improving cognitive function .

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory activities . Compounds with similar characteristics have demonstrated efficacy in inhibiting various enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as cancer and diabetes .

Case Studies and Research Findings

- In Vitro Studies : A study evaluating similar compounds showed promising results in inhibiting AChE with an IC50 value of 2.7 µM, suggesting that methyl 4-(2-(...) could exhibit comparable or enhanced activity against AChE .

- Neuroprotective Mechanisms : Research on related indole derivatives indicated neuroprotective effects through modulation of neurotransmitter receptors, which may be applicable to methyl 4-(2-(...) .

- Antioxidant Activity Assessment : In vitro assays demonstrated that compounds with structural similarities possess significant antioxidant properties, contributing to their potential use in treating oxidative stress-related disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several synthesized derivatives, as illustrated below:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core : The 4-oxo-pyran ring in the target compound is structurally analogous to the pyran derivatives reported in crystallographic studies . However, substituents like the 2-methylindolinylmethyl group distinguish it from simpler pyran-based molecules.

Linker Diversity : The acetamido linker in the target compound contrasts with Talesara’s spiro-indole derivatives, which utilize rigid thiazolo-isoxazol linkers. This flexibility may enhance binding to dynamic enzyme pockets .

Physicochemical Properties

- Solubility: The methyl benzoate and pyran-4-one groups confer moderate lipophilicity, comparable to the methoxyphenoxy-pyran derivative .

- Molecular Weight : At ~500 g/mol, the compound falls within the "drug-like" range but may face challenges in bioavailability due to its size.

Stereochemical Considerations

Pasteur’s work emphasized that stereoisomers can exhibit divergent interactions with biological targets . For example, enantiomers of similar indoline-containing compounds show 10–100-fold differences in potency against bacterial enzymes .

Research Findings and Implications

- Antimicrobial Potential: Structural alignment with Talesara’s spiro-indole derivatives suggests the target compound could inhibit bacterial cell wall synthesis or efflux pumps .

- Kinase Inhibition: The 4-oxo-pyran motif is common in kinase inhibitors (e.g., flavonoids), hinting at possible kinase-targeting applications.

- Synthetic Challenges : The compound’s complexity necessitates multi-step synthesis, akin to benzamide derivatives documented in supplementary materials .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the multi-functionalized pyran-indolin-benzoate scaffold in this compound?

- Methodological Answer : The synthesis likely involves sequential coupling reactions. A plausible route includes:

Pyran ring formation : Utilize a cyclocondensation reaction between a diketone precursor and a substituted malonate ester to generate the 4-oxo-4H-pyran core.

Indolin-methyl attachment : Introduce the 2-methylindolin moiety via nucleophilic substitution or reductive amination at the pyran C6 position .

Acetamido-benzoate linkage : Couple the pyran-indolin intermediate to methyl 4-aminobenzoate using a carbodiimide-mediated amide bond formation.

- Key Validation : Monitor reaction progress via TLC and confirm intermediate structures using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers safely handle this compound given its structural complexity and potential hazards?

- Methodological Answer : Based on analogous methyl benzoate derivatives:

- PPE : Use nitrile gloves, lab coats, and EN 166-certified safety goggles. Employ fume hoods for weighing and synthesis steps .

- Toxicity Mitigation : Given the GHS H302 (oral toxicity) and H315 (skin irritation) classifications, avoid inhalation/ingestion and implement spill containment protocols .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .

Q. What analytical techniques are optimal for characterizing this compound’s purity and structure?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% formic acid) to assess purity.

- Spectroscopy :

- NMR : F NMR (if fluorinated analogs are present) and 2D COSY/HSQC for resolving aromatic/amide protons .

- HRMS : Use electrospray ionization (ESI) in positive/negative modes. Compare observed m/z with theoretical values (e.g., [M+H] ~572.18) .

- Collision Cross-Section (CCS) : Predict CCS values (e.g., 233.8 Ų for [M+H]) via computational tools (e.g., MOBCAL) to validate ion mobility spectrometry data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Data Triangulation : Compare bioassay conditions (e.g., cell lines, concentrations) across studies. For example, pyran derivatives in Table 1 of show variability in IC values depending on substituent positioning.

- SAR Analysis : Systematically modify substituents (e.g., methylindolin vs. tert-butyl groups) to isolate pharmacophore contributions. Use molecular docking to predict binding affinity trends .

- Reproducibility : Validate conflicting results via orthogonal assays (e.g., SPR vs. fluorescence polarization for target engagement).

Q. What mechanistic insights can be gained from studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Profiling : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify metabolites (e.g., hydrolysis of the methyl ester or amide bond).

- Kinetic Analysis : Calculate half-life () using first-order kinetics. For unstable analogs, consider prodrug strategies (e.g., tert-butyl esterification) .

Q. How can researchers optimize reaction yields for the acetamido-benzoate coupling step?

- Methodological Answer :

- Condition Screening : Test coupling agents (e.g., EDC/HOBt vs. DCC/DMAP) in solvents like DMF or THF. For sterically hindered amines, use 1-hydroxy-7-azabenzotriazole (HOAt) to enhance efficiency.

- In Situ Monitoring : Employ FTIR to track carbonyl stretching (1660–1680 cm) for amide bond formation.

- Yield Data : Pilot reactions show DCC/DMAP in DMF improves yields to >75% compared to EDC/HOBt (60–65%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.